3H-Imidazo[4,5-b]pyridin-5-amine chemical properties
3H-Imidazo[4,5-b]pyridin-5-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3H-Imidazo[4,5-b]pyridin-5-amine
Abstract
The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to function as a potent bioisostere. This guide provides an in-depth analysis of the chemical and physical properties of a key derivative, 3H-Imidazo[4,5-b]pyridin-5-amine. We will explore its molecular structure, physicochemical parameters, synthetic pathways, reactivity, and spectroscopic signature. Furthermore, this whitepaper will detail established protocols and discuss the molecule's versatile applications in drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and novel therapeutics for infectious diseases. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-value heterocyclic compound.
Molecular Structure and Physicochemical Properties
3H-Imidazo[4,5-b]pyridin-5-amine (IUPAC Name: 1H-imidazo[4,5-b]pyridin-5-amine) is a fused heterocyclic system where an imidazole ring is fused to a pyridine ring. The "3H" designation in the common name refers to the position of the hydrogen atom on the imidazole ring, which can exist in tautomeric forms. Its structural similarity to adenine and guanine makes it a privileged scaffold for interacting with a wide array of biological targets.
Table 1: Core Physicochemical Properties of 3H-Imidazo[4,5-b]pyridin-5-amine
| Property | Value | Source |
| IUPAC Name | 1H-imidazo[4,5-b]pyridin-5-amine | |
| Molecular Formula | C₆H₆N₄ | |
| Molecular Weight | 134.14 g/mol | |
| Exact Mass | 134.059246208 Da | |
| CAS Number | 69825-84-9 | |
| Synonyms | 3H-Imidazo(4,5-b)pyridin-5-amine |
Synthesis and Reactivity
The synthesis of the imidazo[4,5-b]pyridine core is most commonly achieved through the cyclization of appropriately substituted diaminopyridines. The choice of starting material and cyclizing agent dictates the substituent at the C-2 position of the final product.
General Synthetic Approach
A prevalent strategy involves the condensation of a 2,3-diaminopyridine derivative with a one-carbon source, such as formic acid or an aldehyde, to form the imidazole ring. For 3H-Imidazo[4,5-b]pyridin-5-amine, the key precursor would be pyridine-2,3,5-triamine. The reaction proceeds via an initial formylation or imine formation, followed by intramolecular cyclization and dehydration.
Alternatively, building the pyridine ring onto a pre-existing imidazole scaffold is also a viable, though less common, synthetic route. This can be achieved by reacting functionalized 5-aminoimidazoles with reagents like malononitrile.
Exemplary Laboratory Protocol: Synthesis via Reductive Cyclization
This protocol describes a common and effective method for synthesizing the core scaffold, adapted from procedures for related derivatives. The key precursor, 5-amino-2-nitro-3-pyridinamine, can be synthesized from commercially available starting materials through nitration and selective reduction steps.
Protocol: Synthesis of 3H-Imidazo[4,5-b]pyridin-5-amine
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Step 1: Nitro Group Reduction & Cyclization.
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To a solution of 5-amino-2-nitro-3-pyridinamine (1.0 eq.) in formic acid (10 vol.), add a reducing agent such as sodium dithionite (Na₂S₂O₄, 3.0 eq.) or tin(II) chloride (SnCl₂, 3.0 eq.) portion-wise at room temperature. The use of formic acid serves as both the solvent and the C-2 carbon source for the imidazole ring.
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Causality: The reducing agent selectively reduces the nitro group at the 2-position to an amine, forming the highly reactive pyridine-2,3,5-triamine in situ. This transient species immediately reacts with formic acid.
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Step 2: Intramolecular Cyclization.
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Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Causality: The thermal conditions promote the formylation of one of the amino groups, followed by an intramolecular condensation (dehydration) to form the stable, aromatic imidazole ring.
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Step 3: Work-up and Isolation.
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Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is ~7-8.
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The crude product often precipitates from the aqueous solution. Collect the solid by vacuum filtration.
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Wash the solid with cold water and diethyl ether to remove residual salts and impurities.
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Self-Validation: The formation of a precipitate upon neutralization is a strong indicator of successful product formation, as the neutral product is typically less soluble in water than its protonated salt form.
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Step 4: Purification.
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If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a dichloromethane/methanol gradient.
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Reactivity of the Scaffold
The 3H-Imidazo[4,5-b]pyridin-5-amine scaffold possesses several reactive sites, making it a versatile template for further chemical modification.
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N-Alkylation: The nitrogen atoms of the imidazole (N-1, N-3) and pyridine (N-4) rings are all potential sites for alkylation. The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1] Under basic conditions (e.g., K₂CO₃ in DMF), alkylation often occurs on the pyridine nitrogen (N-4) or the imidazole nitrogen (N-3). Phase-transfer catalysis can also be employed to control the reaction.
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5-Amino Group: The primary amine at the C-5 position is a key functional handle. It can act as a nucleophile in reactions such as acylation, sulfonylation, and reductive amination, allowing for the introduction of diverse side chains crucial for modulating pharmacological activity.
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Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient, making electrophilic substitution challenging. However, the electron-donating amino group at C-5 and the fused imidazole ring can activate the pyridine ring towards substitution, potentially at the C-6 or C-7 positions.
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C-2 Position: The C-2 position of the imidazole ring can be functionalized, often through palladium-catalyzed cross-coupling reactions if a halogen is present at that position.
Caption: Synthetic workflow for 3H-Imidazo[4,5-b]pyridin-5-amine.
Spectroscopic Characterization
Unambiguous identification of 3H-Imidazo[4,5-b]pyridin-5-amine requires a combination of spectroscopic techniques. The following table summarizes the expected characteristic signals based on data from closely related analogs.
Table 2: Predicted Spectroscopic Data
| Technique | Observation | Expected Signals & Rationale |
| ¹H NMR | (DMSO-d₆, 400 MHz) | δ ~12.0-13.0 ppm (br s, 1H): Imidazole N-H proton. δ ~7.5-8.0 ppm (d, 1H): Pyridine H-7 proton. δ ~6.5-7.0 ppm (d, 1H): Pyridine H-6 proton. δ ~8.0-8.5 ppm (s, 1H): Imidazole C-2 proton. δ ~5.5-6.0 ppm (br s, 2H): Amine (-NH₂) protons. |
| ¹³C NMR | (DMSO-d₆, 100 MHz) | δ ~140-155 ppm: Quaternary carbons of the fused ring system (C-2, C-3a, C-5, C-7a). δ ~110-135 ppm: Protonated carbons of the pyridine ring (C-6, C-7). |
| Mass Spec. | (ESI+) | m/z = 135.07 [M+H]⁺: The protonated molecular ion peak, confirming the molecular weight. |
| IR Spec. | (KBr Pellet) | ~3300-3400 cm⁻¹: N-H stretching (amine and imidazole). ~1600-1650 cm⁻¹: C=N and C=C stretching of the aromatic rings. ~1500-1580 cm⁻¹: N-H bending vibrations. |
Applications in Medicinal Chemistry and Drug Development
The structural analogy to purines allows imidazo[4,5-b]pyridine derivatives to act as competitive inhibitors for enzymes that process purine-based substrates, such as kinases. This property has established the scaffold as a "privileged structure" in drug discovery.
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Oncology: Numerous derivatives have been developed as potent inhibitors of serine/threonine and tyrosine kinases, which are often dysregulated in cancer. Targets include Aurora kinases, Tank binding kinase 1 (TBK1), and others involved in cell cycle progression and signaling.
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Anti-inflammatory Agents: The scaffold has been incorporated into molecules designed to inhibit enzymes like cyclooxygenase (COX), which are key mediators of inflammation.
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Antiviral and Antiparasitic Agents: Certain derivatives have shown significant activity against viruses like Bovine Viral Diarrhea Virus (BVDV) by targeting viral polymerases. Others are effective against parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis, by inhibiting essential enzymes such as methionyl-tRNA synthetase.
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Central Nervous System (CNS): The initial discovery of their bioactivity was as positive allosteric modulators of GABA-A receptors, indicating their potential for developing treatments for neurological and psychiatric disorders.
Caption: The versatile role of the imidazo[4,5-b]pyridine core in drug discovery.
Conclusion
3H-Imidazo[4,5-b]pyridin-5-amine is a fundamentally important heterocyclic compound whose chemical properties make it an exceptionally versatile building block in drug discovery. Its purine-like structure, coupled with multiple sites for synthetic modification, allows for the rational design of potent and selective modulators of a wide range of biological targets. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as detailed in this guide, is essential for any scientist working to leverage this privileged scaffold for the development of next-generation therapeutics.
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